![molecular formula C16H16ClN7O2 B2923742 (5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034417-68-8](/img/structure/B2923742.png)
(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a triazole ring, and a piperazine ring . It belongs to the class of heterocyclic compounds, which are cyclic compounds with at least two different elements in the ring members . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups and rings. The presence of a pyridine ring, a triazole ring, and a piperazine ring contributes to its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. The triazole ring, in particular, is known to participate in a variety of reactions .Scientific Research Applications
Antifungal Applications
Pyridazine derivatives, which share a similar core structure to the compound , have been shown to possess significant antifungal activities . They can be synthesized from accessible starting materials and have demonstrated efficacy against various fungal strains such as G. zeae, F. oxysporum, and C. mandshurica . This suggests that our compound could be explored for its potential as a novel antifungal agent, possibly offering a new treatment for agricultural or medical mycology.
Insecticidal Activity
The related pyridazin-3(2H)-one derivatives have been reported to exhibit good insecticidal activities , particularly against the diamondback moth (Plutella xylostella), a serious pest in agriculture . The structural similarity implies that (5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone could be developed into an effective insecticide, contributing to pest control in crop protection.
Antimicrobial Properties
Compounds with the triazolo[4,3-a]pyrazine moiety have been associated with antimicrobial properties . This suggests that our compound could be valuable in the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria .
Mechanism of Action
Target of Action
Compounds containing the triazole nucleus are known to bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Nevertheless, triazole compounds, which are part of this compound’s structure, are capable of forming hydrogen bonds due to their nitrogen atoms, enabling them to interact with various biological targets . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It’s worth noting that triazole derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the triazole ring and other functional groups in the compound could influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
3-chloro-5-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O2/c1-10-20-21-14-13(18-2-3-24(10)14)22-4-6-23(7-5-22)16(26)11-8-12(17)15(25)19-9-11/h2-3,8-9H,4-7H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYUYWBWMBCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CNC(=O)C(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2923660.png)
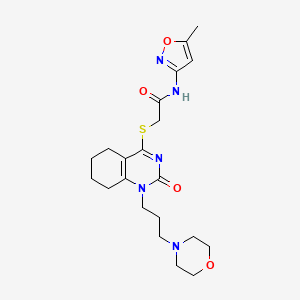
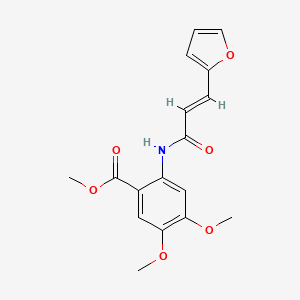
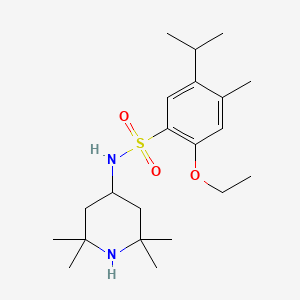
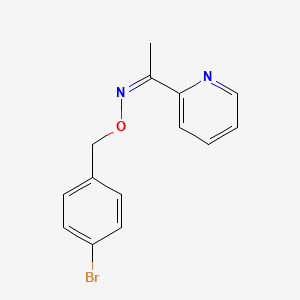
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide](/img/structure/B2923670.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923672.png)
![diethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2923673.png)
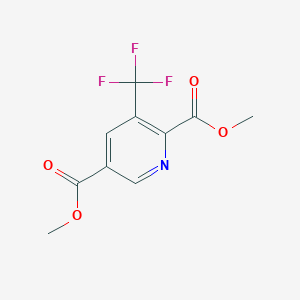

![N-[cyano(2,4-difluorophenyl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2923677.png)
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/no-structure.png)
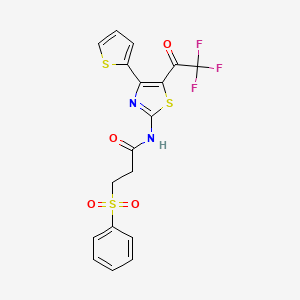
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)